molecular formula C12H18FN3O4S B8019807 {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1855890-08-2

{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid

Cat. No.: B8019807
CAS No.: 1855890-08-2
M. Wt: 319.35 g/mol
InChI Key: DGMGFQZUYRSLDL-UHFFFAOYSA-N
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Description

{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid involves multiple steps, typically starting with the preparation of the pyrazole ring, followed by sulfonylation and subsequent attachment of the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrazole and piperidine rings provide structural stability and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing piperidine derivatives and fluorinated pyrazoles. Compared to these, {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

  • {1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
  • {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}propionic acid

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O4S/c1-8-11(12(13)15(2)14-8)21(19,20)16-5-3-9(4-6-16)7-10(17)18/h9H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGFQZUYRSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)CC(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139828
Record name 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855890-08-2
Record name 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855890-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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